2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a furan ring, and a morpholine moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-containing reagent, often under acidic or basic conditions, to introduce the furan ring.
Attachment of the Morpholine Group: Finally, the morpholine group is introduced through a nucleophilic substitution reaction, often using a morpholine derivative and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxy group.
Reduction: Reduction reactions could target the chloro group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
- 2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, or biological activity.
Properties
Molecular Formula |
C20H25ClN2O4 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O4/c1-14-10-16(11-15(2)20(14)21)27-13-19(24)22-12-17(18-4-3-7-26-18)23-5-8-25-9-6-23/h3-4,7,10-11,17H,5-6,8-9,12-13H2,1-2H3,(H,22,24) |
InChI Key |
SZUQWBONMUMKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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